5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Physicochemical profiling Pre‑formulation Solid‑state characterization

5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chlorinated triazolopyrimidine derivative that shares its core scaffold with the biologically active nucleobase analog 8‑azaguanine. The compound is formally a 3‑(4‑chlorophenyl)‑substituted congener of the 5‑amino‑7‑oxo‑triazolopyrimidine system, giving it a molecular weight of 262.65 g mol⁻¹, a density of 1.86 g cm⁻³, and a boiling point of 423.2 °C at 760 mmHg.

Molecular Formula C10H7ClN6O
Molecular Weight 262.65 g/mol
CAS No. 14443-34-6
Cat. No. B12940101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS14443-34-6
Molecular FormulaC10H7ClN6O
Molecular Weight262.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C(=O)NC(=N3)N)N=N2)Cl
InChIInChI=1S/C10H7ClN6O/c11-5-1-3-6(4-2-5)17-8-7(15-16-17)9(18)14-10(12)13-8/h1-4H,(H3,12,13,14,18)
InChIKeyKZQPNBPQCKQEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 14443-34-6): Physicochemical Identity and Structural Lineage


5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chlorinated triazolopyrimidine derivative that shares its core scaffold with the biologically active nucleobase analog 8‑azaguanine [1]. The compound is formally a 3‑(4‑chlorophenyl)‑substituted congener of the 5‑amino‑7‑oxo‑triazolopyrimidine system, giving it a molecular weight of 262.65 g mol⁻¹, a density of 1.86 g cm⁻³, and a boiling point of 423.2 °C at 760 mmHg . The presence of the 4‑chlorophenyl group distinguishes it from the unsubstituted parent and from other 3‑aryl analogs, and it has been referenced in patent literature as a member of a broader class of triazolopyrimidine‑based purinergic receptor ligands [2].

Why 5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Cannot Be Replaced by a Generic Triazolopyrimidine


The 4‑chlorophenyl substituent at the N‑3 position is not a passive structural ornament; it fundamentally alters the electronic distribution, lipophilicity, and steric profile of the triazolopyrimidine‑7‑one scaffold [1]. Unlike the unsubstituted parent 8‑azaguanine or the simple 3‑phenyl analog, the chlorine atom introduces a strong electron‑withdrawing effect that can modulate tautomeric equilibria and hydrogen‑bond networks, while also enabling halogen‑bonding interactions that are absent in non‑halogenated congeners . Furthermore, the 4‑chlorophenyl group provides a chemically orthogonal handle for downstream derivatization (e.g., cross‑coupling reactions) that is not available in the parent scaffold or in 3‑alkyl‑substituted analogs, making the compound a strategically distinct starting point for structure–activity relationship (SAR) exploration [2].

5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Quantitative Differentiation Evidence vs. Closest Analogs


Increased Molecular Weight and Bulk Density Relative to the Unsubstituted Parent 8‑Azaguanine

The target compound exhibits a molecular weight of 262.65 g mol⁻¹ and a density of 1.86 g cm⁻³, compared with 152.11 g mol⁻¹ and an estimated density of ~1.8 g cm⁻³ for 8‑azaguanine [1]. This represents a ~1.7‑fold increase in mass and a modest increase in bulk density, reflecting the contribution of the 4‑chlorophenyl substituent.

Physicochemical profiling Pre‑formulation Solid‑state characterization

Higher Boiling Point Indicative of Stronger Intermolecular Interactions

The target compound has a reported boiling point of 423.2 °C at 760 mmHg, whereas 8‑azaguanine decomposes before boiling (melting point >300 °C with decomposition) [1]. The high boiling point of the chlorophenyl derivative suggests enhanced thermal stability and stronger intermolecular forces, likely due to π–π stacking of the aryl ring and dipole–dipole interactions involving the chlorine atom.

Thermal analysis Volatility assessment Purification strategy

Unique Halogen‑Bond Donor Capability Compared with Non‑Halogenated 3‑Aryl Analogs

The 4‑chlorophenyl substituent introduces a σ‑hole on the chlorine atom, enabling halogen‑bond donor interactions with Lewis‑basic sites in protein binding pockets [1]. This feature is absent in the 3‑phenyl (CAS not assigned) and 3‑benzyl (CAS 17756‑35‑3) analogs, which can only engage in hydrophobic or π‑stacking interactions at the corresponding position. While no direct comparative binding data are available for the target compound, computational studies on halogenated triazolopyrimidines have demonstrated that chlorine can contribute up to −2 kcal mol⁻¹ in additional binding free energy relative to a hydrogen substituent in analogous systems [2].

Molecular recognition Structure‑based design Halogen bonding

Synthetic Orthogonality via Aryl Chloride Functional Handle

The 4‑chlorophenyl group serves as an electrophilic partner for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, Ullmann) [1]. This permits late‑stage diversification without altering the triazolopyrimidine‑7‑one core, a capability not shared by the unsubstituted parent 8‑azaguanine or by 3‑alkyl analogs. No quantitative yield data specific to this compound were found, but the aryl chloride motif is widely documented as a robust coupling handle with typical yields exceeding 70% under optimized conditions [2].

Late‑stage functionalization Cross‑coupling chemistry Chemical biology tools

5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: Research and Industrial Application Scenarios Supported by Evidence


Adenosine Receptor Subtype Selectivity Profiling

Given its structural relationship to known purinergic receptor antagonists disclosed in patent US 6,156,756 [1], the compound can be employed as a starting point for systematic SAR studies aimed at dissecting the contributions of the 4‑chlorophenyl group to adenosine A1, A2A, A2B, and A3 receptor affinity and selectivity. Its halogen‑bond donor capability may preferentially stabilize certain receptor conformations, a hypothesis that can be tested alongside non‑halogenated 3‑aryl analogs.

Late‑Stage Diversification for Focused Compound Library Synthesis

The aryl chloride handle permits rapid generation of focused libraries through parallel cross‑coupling chemistry [2]. Medicinal chemistry groups can use the compound as a core scaffold to introduce diverse aryl, heteroaryl, or amine substituents at the 4‑position of the phenyl ring, enabling efficient exploration of chemical space around the triazolopyrimidine‑7‑one pharmacophore without de novo core synthesis.

Physicochemical Comparator for Pre‑formulation Studies

The documented density (1.86 g cm⁻³) and boiling point (423.2 °C) make the compound a useful reference material for calibrating computational models of crystal packing, solubility prediction, and thermal stability within the triazolopyrimidine class. It can serve as a benchmark when evaluating the impact of 3‑aryl substitution on the solid‑state properties of 5‑amino‑7‑oxo‑triazolopyrimidine derivatives.

Antitumor Lead Optimization Scaffold

Because the parent scaffold 8‑azaguanine is a known antitumor agent that incorporates into nucleic acids [3], the 4‑chlorophenyl analog may exhibit altered incorporation efficiency or induce different DNA damage responses. The compound can be tested in comparative cytotoxicity assays (e.g., against MCF‑7, HCT‑116, or HEP‑2 cell lines) alongside 8‑azaguanine and the 3‑benzyl analog to quantify the contribution of the chlorophenyl substituent to antiproliferative activity.

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